4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including drugs and natural products
Mechanism of Action
Target of Action
The compound 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its structure . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, thiazoles found in antimicrobial drugs can interfere with the synthesis of essential components of the microbial cell wall, leading to cell death . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of the action of a compound refers to the molecular and cellular effects of its action. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Preparation Methods
The synthesis of 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine typically involves the reaction of thiazole derivatives with dimethylamine. One common method includes the reaction of 2-aminothiazole with formaldehyde and dimethylamine under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the dimethylaminomethyl group.
Scientific Research Applications
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring substituted with a sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminomethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQAPLLDHDEUSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116252-53-0 |
Source
|
Record name | 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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